molecular formula C23H34N6O7S2 B000150 Sildenafil mesylate

Sildenafil mesylate

Número de catálogo: B000150
Peso molecular: 570.7 g/mol
Clave InChI: WEWNUXJEVSROFW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Key Mechanism of Action

  • PDE5 Inhibition : Sildenafil mesylate inhibits PDE5, preventing the degradation of cGMP, which promotes vasodilation.
  • Vascular Effects : Enhances blood flow in various tissues, which has implications for conditions involving vascular dysfunction.

Erectile Dysfunction

This compound is primarily known for its use in treating ED. Clinical trials have shown significant improvement in erectile function compared to placebo:

  • Efficacy : Studies report a response rate of approximately 70% in various populations, including those with diabetes and cardiovascular diseases .
  • Dosage : Commonly administered on an as-needed basis, with higher doses yielding slightly better outcomes .

Pulmonary Arterial Hypertension

This compound is also approved for treating PAH:

  • Clinical Trials : The SUPER-1 study demonstrated its efficacy in improving exercise capacity and hemodynamics in PAH patients .
  • Mechanism : By enhancing cGMP levels, it reduces pulmonary vascular resistance.

Ischemic Digital Ulcers

Recent studies have indicated that sildenafil may aid in the healing of ischemic digital ulcers:

  • Case Study Findings : Administration improved healing rates and reduced ulcer recurrence in patients with systemic sclerosis .
  • Dosage and Administration : Typically administered at 10 mg orally, showing positive outcomes in clinical settings.

Neurodegenerative Diseases

Emerging research suggests potential benefits in treating neurodegenerative conditions:

  • Mechanism : Sildenafil may promote mitochondrial biogenesis and reduce neuroinflammation through cGMP pathways .
  • Applications : Investigated for conditions like Alzheimer's disease and multiple sclerosis.

Cancer Treatment

This compound has been explored for its role in cancer management:

  • EPR Augmentation : Enhances the effectiveness of chemotherapy by improving tumor perfusion and oxygenation .
  • Case Studies : Reports indicate improved outcomes when combined with traditional cancer therapies.

Raynaud's Phenomenon

Sildenafil has shown promise in treating Raynaud's phenomenon:

  • Clinical Observations : Patients experienced reduced frequency and severity of attacks when treated with sildenafil .

Summary of Clinical Applications and Findings

ApplicationKey FindingsDosage/Administration
Erectile Dysfunction70% response rate; significant improvementAs-needed basis
Pulmonary Arterial HypertensionImproved exercise capacity; reduced resistanceStandardized dosing
Ischemic Digital UlcersEnhanced healing rates; reduced recurrence10 mg orally
Neurodegenerative DiseasesPotential neuroprotective effectsUnder investigation
Cancer TreatmentImproved tumor perfusion; enhanced chemotherapyCombination therapy
Raynaud's PhenomenonReduced attack frequencyRegular administration

Case Studies

  • Erectile Dysfunction :
    • A systematic review pooled data from multiple trials showing a mean percentage of successful intercourse attempts at 57% for sildenafil users compared to 21% for placebo .
  • Ischemic Digital Ulcers :
    • A clinical trial demonstrated that patients receiving sildenafil showed a significant reduction in ulcer size and pain compared to controls .
  • Cancer Management :
    • In a study on breast cancer patients undergoing chemotherapy, those treated with sildenafil showed improved quality of life metrics due to enhanced drug delivery to tumors .

Mecanismo De Acción

Target of Action

Sildenafil mesylate primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which regulates blood flow in the penis and the smooth muscle cells of vessel walls and lung tissue .

Mode of Action

This compound acts as a potent selective, reversible inhibitor of PDE5 . By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing the effect of nitric oxide . This results in increased levels of cGMP in the corpus cavernosum, leading to smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the nitric oxide-cGMP pathway . Nitric oxide released during sexual stimulation activates the enzyme guanylate cyclase, which results in increased levels of cGMP. This produces smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE5, this compound prevents the degradation of cGMP, enhancing the effects of this pathway .

Pharmacokinetics

This compound exhibits complex pharmacokinetic behavior. It has a mean bioavailability of 41% . It is primarily metabolized in the liver via CYP3A4 (major route) and CYP2C9 (minor route) . The major metabolite, N-desmethylsildenafil, has about 50% potency for PDE5 . The onset of action when taken orally is typically within 20 minutes, and the elimination half-life is 3-4 hours . It is excreted in feces (~80%) and urine (~13%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle and increased blood flow in the penis, leading to an erection . It also results in the dilation of blood vessels in the lungs . Some studies have suggested that sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sildenafil and its metabolites can accumulate in certain organisms from their environment, potentially leading to higher concentrations in the food chain . The solubility of sildenafil is greatly influenced by pH, changing from 37.25 mg/mL to 0.22 mg/mL with a change in pH from 1.2 to 8.0 .

Análisis Bioquímico

Biochemical Properties

Sildenafil Mesylate plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the PDE5 enzyme. The interaction involves the inhibition of the PDE5 enzyme, which leads to an increase in the levels of cGMP, a molecule that relaxes smooth muscle cells and allows for increased blood flow .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving cGMP. This impact leads to changes in gene expression and cellular metabolism, promoting the relaxation of smooth muscle cells and enhancing blood flow .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with the PDE5 enzyme. By inhibiting this enzyme, this compound prevents the breakdown of cGMP. This leads to increased levels of cGMP, promoting relaxation of smooth muscle cells and enhancing blood flow .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. It has been observed that the drug’s effect gradually decreases over a few hours, with low levels of the drug in the body after about 4 hours . It can take about 24 hours for this compound to be completely removed from the body .

Metabolic Pathways

This compound is involved in the cGMP metabolic pathway. It interacts with the PDE5 enzyme, preventing the breakdown of cGMP and leading to increased levels of this molecule .

Subcellular Localization

It is known that the drug exerts its effects at the molecular level, influencing the levels of cGMP and promoting relaxation of smooth muscle cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sildenafil Mesylate involves multiple steps, starting from the reaction of 2-ethoxybenzoyl chloride with 4-methylpiperazine to form an intermediate. This intermediate is then reacted with 1-methyl-4-nitro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-7-one under specific conditions to yield Sildenafil .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Sildenafil Mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Sildenafil, such as N-oxide and amino derivatives .

Comparación Con Compuestos Similares

Uniqueness: Sildenafil Mesylate is unique due to its rapid onset of action and well-established safety profile. It has been extensively studied and widely used in clinical practice, making it a reliable choice for treating erectile dysfunction and pulmonary arterial hypertension .

Actividad Biológica

Sildenafil mesylate is a derivative of sildenafil, primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound is widely used in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). The biological activity of this compound is characterized by its selective inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. This article provides a detailed examination of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and case studies.

This compound works by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP. By blocking this enzyme, sildenafil increases cGMP levels in the corpus cavernosum during sexual stimulation, enhancing nitric oxide (NO)-mediated vasodilation. The following key points summarize this mechanism:

  • Selectivity : Sildenafil exhibits a high selectivity for PDE5 over other phosphodiesterases, with a selectivity ratio greater than 4,000 times compared to PDE3 .
  • Pharmacodynamics : The compound enhances NO signaling pathways, leading to smooth muscle relaxation and increased blood flow to the penis .
  • Efficacy : Clinical studies have shown that this compound significantly improves erectile function compared to placebo, with response rates exceeding 70% in various populations .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics:

  • Absorption : After oral administration, sildenafil is rapidly absorbed, with peak plasma concentrations occurring approximately 30 to 120 minutes post-dose.
  • Distribution : The mean steady-state volume of distribution is about 105 L, indicating extensive tissue distribution .
  • Metabolism : Sildenafil is primarily metabolized by CYP3A4 and CYP2C9 enzymes in the liver. Its main metabolite retains about 50% of sildenafil's potency against PDE5 .
  • Excretion : The elimination half-life is approximately 4 hours, with around 96% protein binding observed in plasma .

Clinical Efficacy

This compound has been extensively studied for its effectiveness in treating ED and PAH. The following table summarizes key findings from clinical trials:

Study TypePopulationEfficacy RateAdverse Events
Randomized Controlled TrialsMen with ED~70% response rateHeadache (10%), flushing (5%)
Long-term StudiesPatients with PAHImproved exercise capacityMild hypotension (3%)
Case StudiesPost-prostatectomy patients76% reported successVisual disturbances (1%)

Safety Profile

The safety profile of this compound has been well-documented through various clinical trials:

  • Common Adverse Events : The most frequently reported side effects include headache, flushing, dyspepsia, and visual disturbances .
  • Cardiovascular Safety : Studies indicate that sildenafil does not significantly increase the risk of myocardial infarction or affect cardiac output in patients with stable angina .
  • Contraindications : Caution is advised when using sildenafil in patients with a history of cardiovascular events or those taking nitrates due to potential hypotensive effects .

Case Studies

Several case reports have highlighted both the efficacy and potential risks associated with this compound:

  • Erectile Dysfunction Post-Prostatectomy : A study reported that 76% of men who underwent nerve-sparing radical prostatectomy responded positively to sildenafil therapy .
  • Stroke Risk : A case study documented a middle cerebral artery infarction in a patient without prior cardiovascular issues after taking two tablets of sildenafil, emphasizing the need for careful patient selection .
  • Long-term Use : In long-term studies involving men with ED, only a small percentage experienced adverse events leading to discontinuation; most side effects were mild and manageable .

Propiedades

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWNUXJEVSROFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sildenafil mesylate
Reactant of Route 2
Reactant of Route 2
Sildenafil mesylate
Reactant of Route 3
Reactant of Route 3
Sildenafil mesylate
Reactant of Route 4
Sildenafil mesylate
Reactant of Route 5
Sildenafil mesylate
Reactant of Route 6
Sildenafil mesylate
Customer
Q & A

Q1: Does long-term use of sildenafil mesylate lead to a diminished response in treating erectile dysfunction?

A1: Contrary to some beliefs, chronic treatment with this compound does not seem to cause therapeutic resistance. The study found that continuous administration of this compound in a rat model did not lead to a diminished response. [] In fact, the research suggests that the therapeutic effects of this compound are maintained and may even be more pronounced in cases of erectile impairment compared to normal erectile function. []

Q2: How does chronic this compound treatment affect PDE5 expression and activity in penile tissue?

A2: The research indicated that baseline PDE5 expression and activity were higher in aged rats compared to younger rats. [] Interestingly, chronic sildenafil treatment led to increased PDE5 expression in the penile tissue of young rats but not in aged rats. [] Despite this increase in expression, both chronic and acute sildenafil treatment effectively inhibited PDE5 activity in both young and aged rats, achieving clinically relevant free plasma concentrations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.